molecular formula C13H15ClO B075427 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one CAS No. 1577-03-3

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Cat. No. B075427
CAS RN: 1577-03-3
M. Wt: 222.71 g/mol
InChI Key: LXJZYHPGRKBVGF-RMKNXTFCSA-N
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Description

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a chemical compound synthesized from 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes. It demonstrates significant purity and yield, indicating its relevance in chemical synthesis and research applications.

Synthesis Analysis

The synthesis of this compound achieves a high yield of 98.3% and a purity of 97.4% when using strongly basic ion exchange resin and CO2. Adjusting the pH value and using flux such as N,N-dimethylformamide helps in reducing byproducts and enhancing the yield and purity further to 98% and 98.7%, respectively (Shen De-long, 2007).

Molecular Structure Analysis

Structural studies on related chlorophenyl compounds have revealed significant insights into their conformations and interactions. For example, chlorination of dimethylphenols results in various chlorocyclohexenones with detailed X-ray structure analyses providing insights into their preferred conformations (M. P. Hartshorn et al., 1986).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one and similar compounds have been extensively studied, highlighting their potential in various chemical reactions and applications. For instance, the compound's structure and reactivity have been analyzed using spectroscopic and computational methods, providing valuable insights into its chemical behavior (Vishnu A. Adole et al., 2020).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the applications and handling of this compound. Studies on similar compounds have used X-ray crystallography to determine their solid-state structures and have explored their physical properties in detail (Chien Ing Yeo et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity under various conditions, potential for forming derivatives, and interactions with other chemical entities, are critical. Research has shown that these compounds can engage in a range of chemical reactions, offering a broad spectrum of utility in synthetic chemistry (K. Uneyama et al., 1983).

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols in the Environment : Studies have assessed the impact of chlorophenols, a class of organochlorine compounds, on the aquatic environment. These compounds, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol, exhibit moderate toxic effects to aquatic and mammalian life. Their persistence varies based on the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is expected to be low, but they have a notable organoleptic effect (Krijgsheld & Gen, 1986).

Application in Pollution Control

  • Degradation by Zero Valent Iron : Research has demonstrated the efficacy of zero valent iron (ZVI) and iron-based bimetallic systems in dechlorinating chlorophenols, suggesting potential application in remediation technologies. The presence of iron oxides formed on the ZVI surface plays a crucial role in the processes of dechlorination, sorption, and co-precipitation of chlorophenols (Gunawardana, Singhal, & Swedlund, 2011).

Optical and Electronic Applications

  • Organic Optoelectronics : The BODIPY-based materials, related to organochlorine frameworks, have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their use in organic light-emitting diodes (OLEDs) highlights the versatility of organochlorine derivatives in electronic and optical applications (Squeo & Pasini, 2020).

Toxicological Studies

  • Toxic Effects in Aquatic Life : The toxicological impact of chlorophenols on fish has been studied, with findings indicating oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects. These studies provide insights into the environmental and health risks associated with chlorophenols and possibly related compounds (Ge et al., 2017).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZYHPGRKBVGF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335348
Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

CAS RN

1577-03-3, 41564-62-9
Record name 4-Chlorobenzalpinacolone
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Record name 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl-
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Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 4-CHLOROBENZALPINACOLONE
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Synthesis routes and methods I

Procedure details

evaporation. The yield in that procedure is only 59% of crude product. Apart from the poor yield, the complicated aqueous work up is a disadvantage. In DE-OS (German Published Specification) 2,737,489, a procedure is described, according to which p-chlorobenzaldehyde is reacted with pinacolone in the presence of sodium hydroxide in methanol/ethanol at maximum temperatures of up to 25° C. 4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one is formed as a solid, has to be filtered off with suction and washed with further solvent. The required low temperature results in an inhomogeneous, partially solid reaction mixture, which can only be stirred with difficulty. Furthermore, molar amounts of sodium hydroxide have to be used. A further disadvantage is that the portions of the reaction product which remain in the mother liquor have to be isolated in an additional workup step. To hydrogenate the double bond, the pentenone is dissolved in ethyl acetate and reacted with about 26% by weight of Raney nickel and with hydrogen at atmospheric pressure and a reaction time of about 14 1/2 hours. The very large amount of catalyst and the very long reaction time are the crucial disadvantages of this process. In all known procedures, the condensation product of pinacolone and p-chlorobenzaldehyde has to be isolated and purified as a solid and is only then subjected to hydrogenation in a second separate operation.
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Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (140.5 g) and pinacolone (100 g) in industrial methylated spirit (IMS; 200 ml) were added dropwise over 25 minutes to sodium hydroxide (40 g) in water (70 ml) and IMS (150 ml) with external cooling (ice/water) applied to maintain a temperature of not more than 25°. The resulting creamy suspension was stirred for a further 3 hours at 18° and was then filtered. The residue was washed with aqueous IMS and dried to give 4-chlorobenzal pinacolone, m.p. 83°-84°. The filtrate was concentrated under reduced pressure and allowed to stand for 2 days to give more of the chalcone product, m.p. 83°-84°.
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